Welcome to the BenchChem Online Store!
molecular formula C9H18N2O2 B1528639 1-(4-Aminopiperidin-1-yl)-3-methoxypropan-1-one CAS No. 244789-32-0

1-(4-Aminopiperidin-1-yl)-3-methoxypropan-1-one

Cat. No. B1528639
M. Wt: 186.25 g/mol
InChI Key: UQLJENSAJMUUJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08591943B2

Procedure details

3-Methoxypropanoic acid (225 μL, 2.40 mmol) was added to a solution of 4-(N-Boc-amino)-piperidine (400 mg, 2.00 mmol) in methylene chloride (25 mL) at room temperature. N,N-diisopropylethylamine (1.30 mL, 7.49 mmol) and propylphosphonic anhydride (1.78 mL, 50 wt. % in ethyl acetate, 3.00 mmol) was added, and the solution was stirred for 4.5 h. The reaction mixture was concentrated and partitioned between ethyl acetate (5 mL) and water (5 mL). The organic portion was washed with 0.2M HCl (2 mL), sat. Sodium bicarbonate (5 mL) and brine (5 mL). The solution was then dried over sodium sulfate and concentrated to a white solid. This solid was taken up in methylene chloride (6 mL), and trifluoroacetic acid (3 mL) was added at room temperature. After 1 h the solution was concentrated. The resulting solid was dissolved in methylene chloride (2 mL) and 1M sodium hydroxide (1 mL). This mixture was extracted with methylene chloride (4×2 mL) and ethyl acetate (4×2 mL). The combined organic extracts were dried over sodium sulfate and concentrated to give 135 mg of the title compound, 1-(4-aminopiperidin-1-yl)-3-methoxypropan-1-one (36% over two steps). 1H NMR (300 MHz, CD3OD) δ 4.51-4.41 (m, 1H), 4.03-3.93 (m, 1H), 3.64 (d, J=6.3 Hz, 2H), 3.32 (s, 3H), 3.17-3.05 (m, 1H), 2.96-2.83 (m, 1H), 2.75-2.55 (m, 3H), 1.99-1.80 (m, 2H), 1.40-1.14 (m, 2H).
Quantity
225 μL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Name
propylphosphonic anhydride
Quantity
1.78 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][C:5]([OH:7])=O.C([NH:15][CH:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)(OC(C)(C)C)=O.C(N(CC)C(C)C)(C)C.CCCP(=O)=O>C(Cl)Cl>[NH2:15][CH:16]1[CH2:21][CH2:20][N:19]([C:5](=[O:7])[CH2:4][CH2:3][O:2][CH3:1])[CH2:18][CH2:17]1

Inputs

Step One
Name
Quantity
225 μL
Type
reactant
Smiles
COCCC(=O)O
Name
Quantity
400 mg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NC1CCNCC1
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
propylphosphonic anhydride
Quantity
1.78 mL
Type
reactant
Smiles
CCCP(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 4.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (5 mL) and water (5 mL)
WASH
Type
WASH
Details
The organic portion was washed with 0.2M HCl (2 mL), sat. Sodium bicarbonate (5 mL) and brine (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was then dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a white solid
ADDITION
Type
ADDITION
Details
trifluoroacetic acid (3 mL) was added at room temperature
CONCENTRATION
Type
CONCENTRATION
Details
After 1 h the solution was concentrated
Duration
1 h
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid was dissolved in methylene chloride (2 mL)
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with methylene chloride (4×2 mL) and ethyl acetate (4×2 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
NC1CCN(CC1)C(CCOC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 135 mg
YIELD: CALCULATEDPERCENTYIELD 36.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.